molecular formula C36H28N2O9 B2535497 Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate CAS No. 477502-17-3

Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate

Cat. No. B2535497
CAS RN: 477502-17-3
M. Wt: 632.625
InChI Key: YJAFHQYDNMIACW-UHFFFAOYSA-N
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Description

Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C36H28N2O9 and its molecular weight is 632.625. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • The compound has been used in the synthesis of various substituted 1-benzofurans and 1-benzothiophenes, indicating its role in creating molecules with potential analgesic activity. This highlights its application in designing new analgesic drugs (Rádl et al., 2000).
  • It has been involved in the synthesis of new benzofuran derivatives that showed potential anti-HIV-1 and HIV-2 activities in cell culture, suggesting its use in antiviral research (Mubarak et al., 2007).
  • A series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, synthesized using this compound, demonstrated significant in vitro antioxidant and antibacterial activity, indicating its utility in developing antimicrobial and antioxidant agents (Shankerrao et al., 2013).

Chemical Synthesis and Characterization

  • The compound has played a crucial role in the synthesis of ethyl N-acetyl-N-(2-benzoyl-1-benzofuran-3-yl)glycinate and its derivatives, showcasing its importance in chemical synthesis processes aimed at creating molecules with specific biological activities (Sinur et al., 1994).
  • It has been used in the synthesis of ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate, further indicating its utility in creating spiro heterocyclic compounds with potential antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020).

properties

IUPAC Name

ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N2O9/c1-3-43-35(41)31-29(25-9-5-7-11-27(25)46-31)37-33(39)21-13-17-23(18-14-21)45-24-19-15-22(16-20-24)34(40)38-30-26-10-6-8-12-28(26)47-32(30)36(42)44-4-2/h5-20H,3-4H2,1-2H3,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAFHQYDNMIACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(OC6=CC=CC=C65)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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